

# Common adverse events of ENMD-2076 Tartrate in clinical trials

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

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## Technical Support Center: ENMD-2076 Tartrate Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of **ENMD-2076 Tartrate**. The following question-and-answer format addresses potential issues and provides guidance for interpreting clinical trial data.

### Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with **ENMD-2076 Tartrate** in clinical trials?

Based on data from multiple clinical trials, the most frequently reported adverse events (AEs) of any grade include hypertension, fatigue, diarrhea, and nausea.[1][2][3] These events are generally considered to be manageable and consistent with the side effect profile of other oral kinase inhibitors.[2]

Q2: What are the most common severe (Grade 3/4) adverse events observed with **ENMD-2076 Tartrate**?

The most common Grade 3 or higher adverse events reported in clinical trials are hypertension and fatigue.[2] In a Phase 1 study involving patients with advanced solid tumors, Grade 3

hypertension and Grade 3 neutropenia were identified as dose-limiting toxicities at a dose of 200 mg/m<sup>2</sup>.<sup>[1][4][5]</sup> A study in ovarian clear cell carcinoma also reported Grade 3 proteinuria and diarrhea.<sup>[6]</sup>

Q3: Are there any specific adverse events to monitor for in patients with acute myeloid leukemia (AML)?

In a Phase 1 trial with relapsed or refractory AML or chronic myelomonocytic leukemia (CMML) patients, the most common non-hematological toxicities of any grade were fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, and abdominal pain.<sup>[7]</sup> Dose-limiting toxicities in this patient population included Grade 3 fatigue, Grade 3 typhlitis (inflammation of the cecum), Grade 3 syncope, and Grade 3 QTc prolongation.<sup>[7]</sup>

## Troubleshooting Guide

**Problem:** A researcher observes a high incidence of hypertension in their preclinical model treated with ENMD-2076.

**Troubleshooting Steps:**

- **Verify Dose and Administration:** Ensure the dose administered is within the range reported in preclinical and clinical studies and that the administration protocol is consistent.
- **Monitor Blood Pressure:** Implement regular blood pressure monitoring in the experimental animals.
- **Consult Clinical Data:** Refer to the clinical trial data, which indicates that hypertension is a common, and at higher doses, a dose-limiting toxicity.<sup>[1][4][5]</sup> This suggests the observed effect is likely on-target.
- **Mechanism of Action:** The inhibition of VEGFR by ENMD-2076 is a likely contributor to the observed hypertension, a known class effect of anti-angiogenic therapies.

**Problem:** An investigator notes significant fatigue and lethargy in animal models.

**Troubleshooting Steps:**

- **Assess General Health:** Conduct a thorough health assessment of the animals to rule out other causes of fatigue.
- **Review Clinical Reports:** Fatigue is one of the most common adverse events reported in patients receiving ENMD-2076 across various cancer types.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)
- **Consider Dose Reduction:** If the fatigue is severe and impacting the well-being of the animals, a dose reduction may be warranted to determine if the effect is dose-dependent.

## Data on Common Adverse Events

The following tables summarize the common adverse events reported in key clinical trials of **ENMD-2076 Tartrate**.

Table 1: Common Adverse Events (Any Grade) in Patients Treated with ENMD-2076

Adverse Event	Phase 1 (Advanced Solid Tumors) <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Phase 2 (Triple-Negative Breast Cancer) <a href="#">[3]</a>	Phase 1 (AML/CMML) <a href="#">[7]</a>	Phase 2 (Ovarian Clear Cell Carcinoma) <a href="#">[8]</a>
Hypertension	Most Common	Common	Common	Most Common (Gr 1/2)
Fatigue	Most Common	Common	Most Common	Most Common (Gr 1/2)
Nausea/Vomiting	Most Common	Common	-	Most Common (Gr 1/2)
Diarrhea	-	Common	Common	Most Common (Gr 1/2)
Dysphonia	-	-	Common	-
Dyspnea	-	-	Common	-
Constipation	-	-	Common	-
Abdominal Pain	-	-	Common	-

Table 2: Grade 3/4 Adverse Events in Patients Treated with ENMD-2076

Adverse Event	Phase 1 (Advanced Solid Tumors) [1][4][5]	Phase 2 (Platinum-Resistant Ovarian Cancer)[2]	Phase 1 (AML/CMML) [7]	Phase 2 (Ovarian Clear Cell Carcinoma)[6]
Hypertension	Grade 3 (Dose-limiting at 200 mg/m <sup>2</sup> )	Most Common	-	Grade 3 (28%)
Fatigue	-	Most Common	Grade 3 (Dose-limiting)	-
Neutropenia	Grade 3 (Dose-limiting at 200 mg/m <sup>2</sup> )	-	-	-
Typhlitis	-	-	Grade 3 (Dose-limiting)	-
Syncope	-	-	Grade 3 (Dose-limiting)	-
QTc Prolongation	-	-	Grade 3 (Dose-limiting)	-
Proteinuria	-	-	-	Grade 3 (10%)
Diarrhea	-	-	-	Grade 3 (10%)

## Experimental Protocols

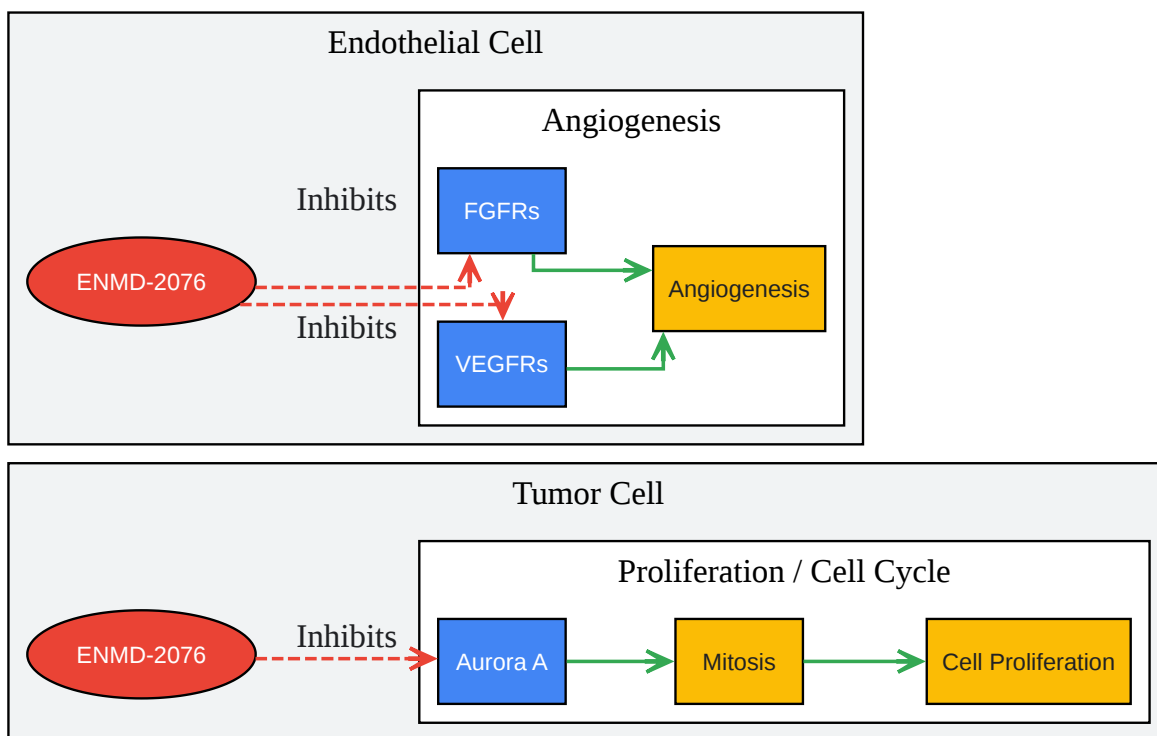
### Assessment of Adverse Events in Clinical Trials

The standard methodology for assessing and grading adverse events in the ENMD-2076 clinical trials follows the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12]

Key Methodological Points:

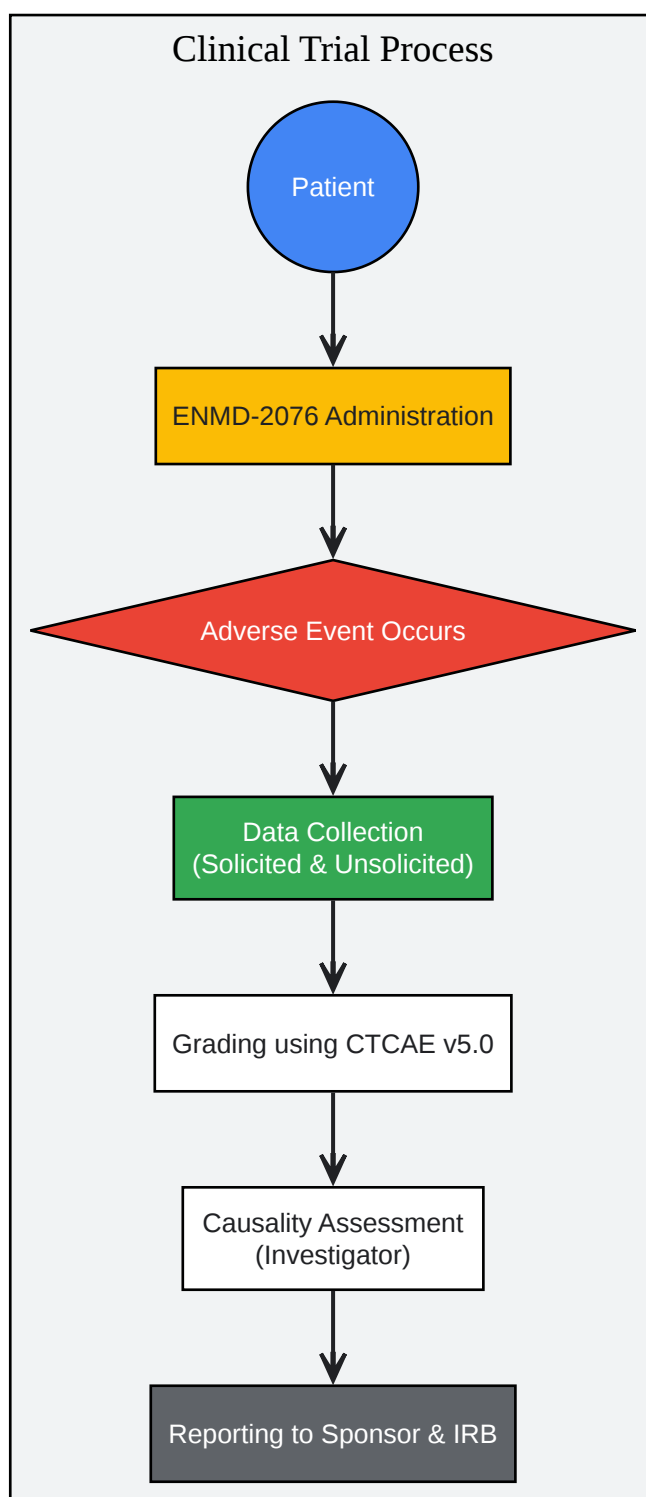
- Grading: Adverse events are graded on a 5-point scale:
  - Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[\[10\]](#)
  - Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[\[10\]](#)
  - Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL. [\[10\]](#)
  - Grade 4: Life-threatening consequences; urgent intervention indicated.[\[10\]](#)
  - Grade 5: Death related to the adverse event.[\[10\]](#)
- Data Collection: Adverse event data is systematically collected at baseline, at regular intervals during treatment, and at the end of treatment.[\[13\]](#) This includes both solicited reports for expected AEs and unsolicited reports for unexpected events.
- Attribution: The relationship of the adverse event to the study drug is assessed by the clinical investigator.

## Visualizations



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Caption: Mechanism of Action of ENMD-2076.



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Caption: Adverse Event Assessment Workflow.

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